molecular formula C8H4N2S B13664536 Benzo[d]isothiazole-7-carbonitrile

Benzo[d]isothiazole-7-carbonitrile

Cat. No.: B13664536
M. Wt: 160.20 g/mol
InChI Key: QZXAAGGBCNBYBJ-UHFFFAOYSA-N
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Description

Benzo[d]isothiazole-7-carbonitrile is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure This compound is part of the isothiazole family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[d]isothiazole-7-carbonitrile typically involves the cyclization of appropriate precursors containing sulfur and nitrogen atoms. One common method includes the reaction of 2-aminobenzonitrile with sulfur-containing reagents under specific conditions to form the isothiazole ring . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the proper formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]isothiazole-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of benzo[d]isothiazole-7-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor proteins . The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[d]isothiazole-7-carbonitrile is unique due to the presence of the nitrile group, which enhances its reactivity and potential for forming diverse chemical derivatives. This makes it a valuable compound for various applications in research and industry .

Biological Activity

Benzo[d]isothiazole-7-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.

Chemical Structure and Properties

This compound features a benzene ring fused with an isothiazole moiety, which contributes to its unique chemical properties. The presence of the carbonitrile group enhances its reactivity and potential interaction with biological targets.

Anticancer Activity

Numerous studies have investigated the anticancer properties of benzo[d]isothiazole derivatives, demonstrating significant cytotoxic effects against various cancer cell lines:

  • Cytotoxicity : In vitro studies indicated that benzo[d]isothiazole derivatives exhibited cytotoxicity against leukemia cell lines, with a reported CC(50) value ranging from 4 to 9 µM against human CD4(+) lymphocytes (MT-4) used to support HIV-1 growth .
  • Antiproliferative Effects : One study highlighted that all tested derivatives inhibited the growth of leukemia cell lines, while one specific compound showed activity against solid tumor-derived cell lines .

Table 1: Anticancer Activity of Benzo[d]isothiazole Derivatives

CompoundCell Line TestedIC50 (µM)Activity
1eSolid TumorNot specifiedAntiproliferative
VariousLeukemia4-9Cytotoxic

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored, although results have been mixed:

  • Bacterial Activity : Some derivatives showed activity against Gram-positive bacteria such as Staphylococcus aureus and Salmonella spp., but overall, the antimicrobial effects were less pronounced compared to their anticancer properties .
  • Lack of Antiviral Activity : Studies indicated that while some compounds demonstrated cytotoxic effects, they did not exhibit significant antiviral or broad-spectrum antimicrobial activity against various pathogens including HIV-1 and hepatitis viruses .

Table 2: Antimicrobial Activity Overview

Target PathogenActivity Observed
Staphylococcus aureusModerate
Salmonella spp.Moderate
HIV-1None
Hepatitis B/CNone

Structure-Activity Relationship (SAR)

The biological activity of benzo[d]isothiazole derivatives can be significantly influenced by structural modifications. Research indicates that specific substitutions on the benzene or isothiazole rings can enhance cytotoxicity and selectivity towards cancer cells:

  • Substituent Effects : The introduction of electron-withdrawing groups has been shown to improve the anticancer activity by enhancing interactions with biological targets involved in cell proliferation pathways .
  • Molecular Docking Studies : Computational studies have suggested that certain derivatives bind effectively to key proteins involved in cancer progression, indicating a potential mechanism for their observed biological activities .

Case Studies

Several case studies have highlighted the effectiveness of benzo[d]isothiazole derivatives in preclinical settings:

  • Leukemia Treatment : A derivative was tested against multiple leukemia cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.
  • Combination Therapies : Some studies explored the use of these compounds in combination with established chemotherapy agents, resulting in enhanced efficacy and reduced resistance in cancer models.

Properties

Molecular Formula

C8H4N2S

Molecular Weight

160.20 g/mol

IUPAC Name

1,2-benzothiazole-7-carbonitrile

InChI

InChI=1S/C8H4N2S/c9-4-6-2-1-3-7-5-10-11-8(6)7/h1-3,5H

InChI Key

QZXAAGGBCNBYBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C#N)SN=C2

Origin of Product

United States

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